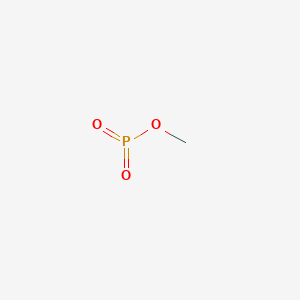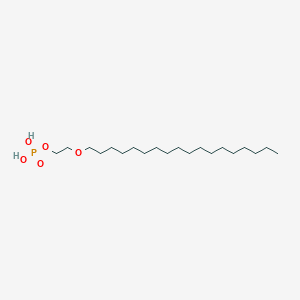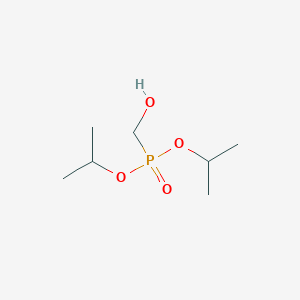
3,5-Dichloro-2-methoxyaniline
Vue d'ensemble
Description
3,5-Dichloro-2-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO . It is used for various purposes in the laboratory setting.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methoxyaniline is represented by the InChI code: 1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 . The molecular weight is 192.04 .Physical And Chemical Properties Analysis
3,5-Dichloro-2-methoxyaniline is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Solid State Synthesis Applications
3,5-Dichloro-2-methoxyaniline is used in solid-state synthesis processes to form ring-substituted aminobenzenesulphonic acids. The treatment of 2-methoxyaniline and 3,5-dichloroaniline with concentrated sulfuric acid yields corresponding sulfate salts. These salts undergo proton transfer under thermal and microwave irradiations in the solid state to form ring-substituted aminobenzenesulphonic acids, as characterized by X-ray diffraction and spectral analyses (Kapoor, Kapoor, & Singh, 2010).
Polymerization and Conductive Materials
The compound is also investigated in the polymerization process. Studies have shown the aqueous polymerization of similar methoxyaniline compounds using sodium dichromate as an oxidant. The effects of various concentrations and reaction temperatures on polymerization rate and properties of the resulting polymer, such as specific viscosity and conductivity, have been explored. This research provides insights into how 3,5-Dichloro-2-methoxyaniline could potentially be utilized in creating new polymeric materials with specific electrical properties (Sayyah, El-Salam, & Bahgat, 2002).
Catalysis and Hydrogen Production
In the field of catalysis, methoxyphenyl-functionalized diiron azadithiolate complexes, which can be derived from compounds like 3,5-Dichloro-2-methoxyaniline, have been studied as models for the active site of Fe-only hydrogenases. These models are significant for understanding and developing biomimetic catalysts for hydrogen production. The research includes synthesizing these complexes and studying their electrocatalytic properties for proton reduction, potentially contributing to sustainable energy solutions (Song et al., 2006).
Corrosion Inhibition
3,5-Dichloro-2-methoxyaniline derivatives have been assessed for their effectiveness as corrosion inhibitors. Studies demonstrate that certain derivatives can significantly inhibit the acidic corrosion of metals, such as mild steel, in hydrochloric acid medium. These inhibitors work by adsorbing onto the metal surface, following Langmuir’s adsorption isotherm, and forming a protective layer that reduces corrosion rates. This application is crucial for extending the lifespan of metal components in industrial systems (Bentiss et al., 2009).
Conductive Polymers
The synthesis of new soluble conducting polymers utilizing methoxyaniline compounds has been explored for their potential industrial applications and in understanding conducting polymer chemistry. Such polymers, derived from ortho-methoxyaniline which is structurally related to 3,5-Dichloro-2-methoxyaniline, exhibit high conductivity and solubility in various solvents, making them promising for electronic and electrochemical applications (Macinnes & Funt, 1988).
Safety and Hazards
3,5-Dichloro-2-methoxyaniline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Relevant Papers Relevant papers related to 3,5-Dichloro-2-methoxyaniline can be found on the Sigma-Aldrich and Ambeed websites . These papers may contain peer-reviewed articles, technical documents, and more information about the compound .
Propriétés
IUPAC Name |
3,5-dichloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJFFUXQXCKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459044 | |
| Record name | 3,5-DICHLORO-2-METHOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methoxyaniline | |
CAS RN |
33353-68-3 | |
| Record name | 3,5-DICHLORO-2-METHOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)





![Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate](/img/structure/B1600690.png)






